molecular formula C15H11ClF3NO4S B3577186 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3577186
M. Wt: 393.8 g/mol
InChI Key: UQCMZEXQFHSJAF-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C15H11ClF3NO4S and its molecular weight is 393.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0049412 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some compounds with similar structures are considered hazardous and can cause skin irritation, serious eye damage, and are harmful if swallowed or inhaled .

Mechanism of Action

Target of Action

The primary target of this compound is the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein . HATs are enzymes that acetylate conserved lysine amino acids on histone proteins by transferring an acetyl group from acetyl CoA to form ε-N-acetyl lysine. This modification alters the chromatin structure to promote gene transcription.

Mode of Action

The compound acts as a small molecule activator of HAT . It interacts with its target by binding to the active site of the enzyme, thereby enhancing its activity. This interaction leads to an increase in the acetylation of histones, which in turn results in changes in gene expression.

Biochemical Pathways

The activation of HAT by the compound affects the chromatin remodeling pathway . Chromatin remodeling is a mechanism used by cells to alter chromatin structure and allow access to DNA. By increasing histone acetylation, the compound promotes the relaxation of chromatin structure, thereby facilitating the binding of transcription factors and other regulatory proteins to DNA. This process can lead to changes in gene expression and influence various cellular processes.

Pharmacokinetics

Similar compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate This suggests that the compound may have good bioavailability and effective distribution within the body

Result of Action

The activation of HAT by the compound leads to increased histone acetylation and changes in gene expression . This can have various effects at the molecular and cellular levels, depending on the specific genes that are upregulated or downregulated. The exact effects would depend on the context of the cells and tissues in which the compound is active.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-12-3-1-9(7-11(12)15(17,18)19)20-25(21,22)10-2-4-13-14(8-10)24-6-5-23-13/h1-4,7-8,20H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCMZEXQFHSJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
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N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.